2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of an iodine atom, a methoxybenzoyl group, and a benzodioxin ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzodioxin ring with 4-methoxybenzoyl chloride under basic conditions.
Formation of the Benzamide: The final step involves the coupling of the iodinated intermediate with an appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to the presence of the benzodioxin ring, which imparts additional stability and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H18INO5 |
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Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C23H18INO5/c1-28-15-8-6-14(7-9-15)22(26)17-12-20-21(30-11-10-29-20)13-19(17)25-23(27)16-4-2-3-5-18(16)24/h2-9,12-13H,10-11H2,1H3,(H,25,27) |
InChI Key |
RKJUWXQEOUGUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4I)OCCO3 |
Origin of Product |
United States |
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